tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16943456
InChI: InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)10-6-4-7(5-6)11-13/h6,13H,4-5H2,1-3H3,(H,10,12)
SMILES:
Molecular Formula: C9H16N2O3
Molecular Weight: 200.23 g/mol

tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate

CAS No.:

Cat. No.: VC16943456

Molecular Formula: C9H16N2O3

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate -

Specification

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
IUPAC Name tert-butyl N-(3-hydroxyiminocyclobutyl)carbamate
Standard InChI InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)10-6-4-7(5-6)11-13/h6,13H,4-5H2,1-3H3,(H,10,12)
Standard InChI Key CETWDZDMKFULFR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CC(=NO)C1

Introduction

Structural and Functional Characteristics

Molecular Architecture

The compound’s core structure comprises a cyclobutane ring substituted at the 3-position with a hydroxyimino group (NOH-\text{N}-\text{OH}) and a carbamate linkage to a tert-butyl group. The cyclobutane ring introduces angle strain, which influences both reactivity and conformational flexibility . The hydroxyimino group acts as a weak acid (pKa6.5\text{p}K_a \approx 6.5) and participates in hydrogen bonding and covalent interactions with biological targets.

Electronic and Steric Effects

The tert-butyl group provides steric shielding, reducing susceptibility to enzymatic degradation, while the hydroxyimino group’s electron-withdrawing nature polarizes adjacent bonds. X-ray crystallography of analogous compounds, such as tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate, reveals that substituents on the cyclobutane ring adopt pseudo-equatorial orientations to minimize steric clash .

Synthesis and Manufacturing

Purification and Characterization

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent), followed by recrystallization. Analytical confirmation uses 1H/ 13C NMR^1\text{H}/\ ^{13}\text{C}\ \text{NMR}, IR (stretching at 1680 cm1\sim 1680\ \text{cm}^{-1} for carbamate C=O), and high-resolution mass spectrometry .

Physicochemical Properties

Thermodynamic Parameters

Comparative data from structural analogs provide insights into expected properties:

Propertytert-Butyl N-[3-(Hydroxyimino)Cyclobutyl]Carbamatetert-Butyl N-[3-Hydroxy-3-(Trifluoromethyl)Cyclobutyl]Carbamate tert-Butyl N-[3-(Methylaminomethyl)Cyclobutyl]Carbamate
Molecular Weight (g/mol)200.23255.23214.31
Density (g/cm³)~1.2 (estimated)1.3±0.1N/A
Boiling Point (°C)~290 (decomposes)297.4±40.0N/A
LogP (Octanol-Water Partition)1.2 (predicted)1.841.5 (estimated)
Water Solubility (μM)~250 (predicted)338≥400

The hydroxyimino group’s polarity slightly enhances water solubility compared to trifluoromethyl analogs, though steric effects from the tert-butyl group limit dissolution .

Stability and Reactivity

The compound is stable under ambient conditions but degrades under strong acidic or basic conditions via carbamate hydrolysis. The hydroxyimino group undergoes tautomerization (NOHNHO-\text{N}-\text{OH} \leftrightarrow -\text{NH}-\text{O}-) and can participate in nucleophilic additions.

Biological Activity and Mechanism

Enzyme Inhibition

Hydroxyimino-containing carbamates are known to inhibit serine proteases and kinases by forming reversible covalent bonds with active-site nucleophiles (e.g., serine hydroxyl groups) . For example, replacing tert-butyl with a CF3_3-cyclobutyl group in butenafine analogs preserved antifungal activity while improving metabolic stability .

Receptor Interactions

The hydroxyimino group’s ability to mimic peptide bonds enables interactions with G-protein-coupled receptors (GPCRs). In buclizine analogs, cyclobutane rings improved binding affinity by enforcing rigid conformations .

Comparative Analysis with Structural Analogs

Functional Group Impact

CompoundKey FeatureEffect on Properties
tert-Butyl carbamateNo cyclobutane/hydroxyiminoLower molecular weight (159.18 g/mol), higher volatility
CF3_3-Cyclobutyl Carbamates Trifluoromethyl groupIncreased lipophilicity (LogP +0.5), enhanced metabolic stability
Methylaminomethyl Cyclobutane Basic amine side chainImproved solubility in acidic media, potential for salt formation

Bioactivity Trends

  • Lipophilicity: CF3_3-cyclobutyl analogs exhibit higher LogP values (2.51 vs. 2.11 for tert-butyl), favoring blood-brain barrier penetration .

  • Metabolic Clearance: Hydroxyimino groups may reduce clearance rates compared to tert-butyl groups by resisting cytochrome P450 oxidation .

Applications in Pharmaceutical Development

Protease Inhibitors

The hydroxyimino group’s electrophilicity makes this compound a candidate for covalent inhibitors targeting viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}) .

Antibiotic Adjuvants

By inhibiting β-lactamase enzymes, carbamates could restore efficacy to β-lactam antibiotics against resistant strains.

Prodrug Design

The tert-butyl carbamate serves as a protective group for amine-containing prodrugs, enabling controlled release in physiological environments .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator